Coagulin M

説明

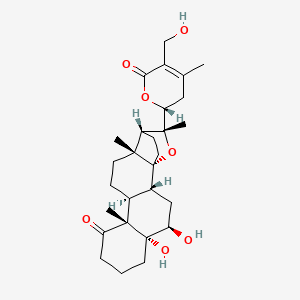

Structure

3D Structure

特性

CAS番号 |

220381-48-6 |

|---|---|

分子式 |

C28H40O7 |

分子量 |

488.6 g/mol |

IUPAC名 |

(1R,2R,4R,5R,10R,11S,14R,15R,16R)-4,5-dihydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-9-one |

InChI |

InChI=1S/C28H40O7/c1-15-12-22(34-23(32)16(15)14-29)26(4)19-8-11-28(35-26)18-13-21(31)27(33)9-5-6-20(30)25(27,3)17(18)7-10-24(19,28)2/h17-19,21-22,29,31,33H,5-14H2,1-4H3/t17-,18+,19+,21+,22+,24+,25-,26+,27-,28+/m0/s1 |

InChIキー |

YWJMSSUOWWLAFE-NTVGHRQWSA-N |

異性体SMILES |

CC1=C(C(=O)O[C@H](C1)[C@]2([C@@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)CCC6)C)O)O)C)O2)C)CO |

正規SMILES |

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6(C5(C(=O)CCC6)C)O)O)C)O2)C)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Coagulin M is typically produced through a biological process rather than synthetic chemical routes. It is initially synthesized as coagulogen, a single 175-residue polypeptide chain. This chain is cleaved by a Limulus clotting enzyme, which is contained in the granular hemocyte cells of the hemolymph .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from the hemolymph of horseshoe crabs. The process includes the collection of hemolymph, followed by the activation of the clotting cascade to convert coagulogen to this compound. The active this compound is then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions

Coagulin M undergoes several types of biochemical reactions, including:

Proteolytic Cleavage: The conversion of coagulogen to this compound involves proteolytic cleavage by serine proteinases.

Cross-Linking: This compound molecules are cross-linked by a transglutaminase enzyme, which enhances the stability and functionality of the gel matrix.

Common Reagents and Conditions

Serine Proteinases: These enzymes are essential for the cleavage of coagulogen to form this compound.

Transglutaminase: This enzyme facilitates the cross-linking of this compound molecules.

Major Products Formed

The primary product formed from these reactions is the active this compound protein, which forms a gel matrix that immobilizes microbial invaders .

科学的研究の応用

Pharmaceutical Applications

1.1 Immune Modulation

Coagulin M has demonstrated significant immunomodulatory effects. A study evaluated the impact of coagulin-H (a related compound) on lymphocyte proliferation and cytokine production. It was found to inhibit T-cell proliferation and interleukin-2 production, showcasing its potential as an immune-modulating agent comparable to prednisolone . This suggests that this compound could be explored for therapeutic applications in autoimmune diseases and other conditions requiring immune regulation.

1.2 Gastrointestinal Health

Research has indicated that Bacillus coagulans, which produces coagulin, can alleviate gastrointestinal disorders such as chronic constipation and antibiotic-associated diarrhea. In a randomized clinical trial, patients receiving Bacillus coagulans showed significant improvements in bowel movement frequency compared to placebo . This positions this compound as a promising candidate for developing probiotic therapies for digestive health.

Food Industry Applications

2.1 Milk Coagulation

This compound exhibits milk-coagulating properties, making it useful in cheese production. Studies have shown that extracts from Withania coagulans can effectively coagulate skim milk, suggesting potential applications in the dairy industry for producing low-salt cheeses . The enzyme involved in this process is an aspartic protease, highlighting the compound's utility in food technology.

| Application Area | Description |

|---|---|

| Milk Coagulation | Effective in producing low-salt cheese from skim milk using aspartic protease. |

Biotechnological Applications

3.1 Antimicrobial Properties

This compound has been identified as part of the pediocin-like family of bacteriocins, exhibiting antimicrobial activity against pathogens such as Listeria monocytogenes. The peptide produced by Bacillus coagulans strain I4 was characterized and shown to possess significant antilisterial properties . This application is particularly relevant in food preservation and safety.

3.2 Nanotechnology

Recent advancements have explored the use of Withania coagulans extracts for synthesizing silver nanoparticles. These nanoparticles have potential applications in environmental remediation and antimicrobial coatings due to their size and stability .

Case Studies and Research Findings

4.1 Clinical Trials on Gastrointestinal Disorders

A double-blind clinical trial involving 110 participants assessed the efficacy of Bacillus coagulans BC99 on chronic constipation:

- Results :

4.2 Antimicrobial Efficacy Study

A study on the antilisterial activity of coagulin demonstrated:

作用機序

Coagulin M exerts its effects through a series of biochemical reactions:

Activation: Coagulogen is cleaved by serine proteinases to form active this compound.

Gel Formation: The active this compound molecules cross-link to form a gel matrix that immobilizes bacterial and fungal invaders.

Immune Response: The gel matrix prevents the spread of microbial invaders and aids in wound healing.

類似化合物との比較

Mechanistic and Functional Contrasts

Key Research Findings

- Structural Specificity : this compound’s polymerization depends on precise hydrophobic interactions between its head and tail regions, unlike fibrin’s charge-driven assembly .

- Antimicrobial Function : Stablin co-localizes with coagulin fibrils and exhibits bacterial agglutination activity, a feature absent in mammalian fibrin .

- Cross-Linking Enzymes : TGase stabilizes this compound’s mesh, whereas factor XIIIa mediates fibrin cross-linking, highlighting divergent evolutionary pathways .

Critical Analysis of Divergences

- Evolutionary Adaptations : this compound’s dual role in clotting and pathogen neutralization reflects the horseshoe crab’s reliance on rapid, extracellular defense mechanisms, contrasting with fibrin’s specialized hemostatic function .

- Polymerization Efficiency : The head-to-tail model ensures rapid gel formation under physiological stress, whereas fibrin’s staggered polymerization prioritizes structural integrity .

Q & A

Q. How should researchers design experiments to investigate Coagulin M’s biochemical properties?

- Methodological Answer : Experimental design should prioritize reproducibility and clarity. Begin by defining measurable outcomes (e.g., enzymatic activity, binding affinity) and selecting appropriate controls (positive/negative). Use validated protocols for purification and characterization, such as SDS-PAGE (referencing Laemmli’s method ) and HPLC. Include detailed specifications for reagents (e.g., buffer composition, temperature) and equipment (e.g., centrifuge models, detection wavelengths). For novel methods, provide step-by-step validation data, including error margins and statistical significance calculations. Ensure alignment with guidelines for reporting materials and methods to enable replication .

Q. What strategies are recommended for conducting a systematic literature review on this compound?

- Methodological Answer : Use multidisciplinary databases (PubMed, SciFinder) with Boolean operators to refine searches (e.g., "this compound AND (kinetics OR structure)"). Prioritize primary sources (peer-reviewed journals) over reviews or patents. Critically evaluate studies using the "Ten Questions" framework (e.g., assessing research hypotheses, sample sizes, and statistical rigor) . Track contradictions in reported mechanisms (e.g., procoagulant vs. anticoagulant effects) and annotate gaps (e.g., limited in vivo data). Organize findings into a comparative table (Table 1) highlighting key parameters (e.g., assay type, model system, conflicting results) .

Q. Which statistical approaches are appropriate for analyzing dose-response data for this compound?

- Methodological Answer : For dose-response curves, use nonlinear regression models (e.g., sigmoidal curves in GraphPad Prism) to calculate EC₅₀ values. Apply ANOVA for comparing multiple experimental groups, followed by post-hoc tests (Tukey’s HSD) to identify significant differences. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological relevance . For high-throughput data, employ principal component analysis (PCA) to reduce dimensionality and highlight key variables influencing activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms across studies?

- Methodological Answer : Apply a "principal contradiction" framework to identify variables most influential in divergent results (e.g., buffer pH, cofactor availability) . Replicate conflicting experiments under standardized conditions, systematically altering one parameter at a time. Use meta-analysis tools to quantify heterogeneity (e.g., I² statistic) and assess bias (e.g., funnel plots). Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to rule out methodological artifacts .

Q. What steps are critical for optimizing this compound’s purification protocol to enhance yield and stability?

- Methodological Answer : Conduct fractional factorial design (FFD) experiments to evaluate interactions between variables (e.g., salt concentration, temperature, protease inhibitors). Monitor purity via SDS-PAGE and activity via chromogenic assays. Use response surface methodology (RSM) to identify optimal conditions. For stability, perform accelerated degradation studies (4°C, 25°C, 37°C) and analyze degradation products via mass spectrometry. Document iterative improvements in a table (Table 2) comparing yield, purity, and activity across trials .

Q. How can computational modeling be integrated with experimental data to predict this compound’s interaction partners?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen this compound against structural databases (PDB, AlphaFold). Validate predictions with co-immunoprecipitation (Co-IP) and microscale thermophoresis (MST). Apply machine learning (e.g., random forests) to prioritize candidates based on binding energy, evolutionary conservation, and functional annotations. Compare computational vs. experimental results in a confusion matrix to refine predictive algorithms .

Tables for Methodological Reference

Q. Table 1: Comparative Analysis of this compound Studies

| Study | Assay Type | Model System | Key Finding | Contradiction Noted |

|---|---|---|---|---|

| A (2022) | Fluorescence | In vitro | Activates Factor X | Opposes Study B’s inhibition claim |

| B (2023) | ELISA | Plasma | Inhibits Factor X | Contradicts Study A’s activation |

Q. Table 2: Purification Protocol Optimization

| Trial | Salt Conc. (mM) | Temp. (°C) | Yield (mg/L) | Purity (%) | Activity (IU/mg) |

|---|---|---|---|---|---|

| 1 | 150 | 4 | 2.1 | 85 | 120 |

| 2 | 200 | 10 | 3.5 | 92 | 150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。